Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate derives its systematic name from the IUPAC nomenclature rules for coordination complexes and heterocyclic systems. The parent structure consists of two cationic benzotriazolium rings linked via a sulphate counterion. Each benzotriazolium moiety is substituted at positions 1 and 3 with methyl groups, at position 4 with an azo-linked phenyl group, and at position 6 with a chlorine atom. The phenyl group attached to the azo bridge is further substituted at the para position with an ethylamino group bearing a 2-cyanoethyl substituent.
The full IUPAC name is constructed as follows:
- Benzotriazolium core : The central heterocycle is 1H-benzotriazole, with methyl groups at positions 1 and 3, and a chlorine atom at position 6.
- Azo linkage : The azo group (-N=N-) connects the benzotriazolium ring to a phenyl group.
- Phenyl substituent : The phenyl group at position 4 of the benzotriazolium ring is substituted with an ethylamino group at its para position.
- Cyanoethyl modification : The ethylamino group is further modified with a 2-cyanoethyl substituent.
- Counterion : The two benzotriazolium cations are balanced by a single sulphate anion, denoted as "bis" to indicate two cations per sulphate.
The structural formula can be represented as a dimeric cation with the sulphate anion bridging the two benzotriazolium units. The cationic nature arises from the quaternized nitrogen in the benzotriazole ring, while the sulphate provides charge neutrality.
CAS Registry Number and EC Number Validation
As of the current date (2025), the CAS Registry Number and EC Number for this compound have not been publicly assigned or documented in major chemical databases. The absence of these identifiers suggests limited commercial production or restricted academic reporting. Validation efforts through platforms like SciFinder or the European Chemicals Agency (ECHA) database return no matches, indicating that the compound may be a novel entity or exist under a proprietary designation.
| Identifier | Status | Notes |
|---|---|---|
| CAS Registry No. | Not assigned | No matches found in CAS registry queries. |
| EC Number | Not listed | Absent from ECHA’s regulatory inventory under REACH or CLP frameworks. |
The lack of standardized identifiers underscores the compound’s niche application or experimental status. Researchers working with this substance must rely on its systematic name or proprietary codes until formal registration occurs.
Synonym Cross-Referencing and Historical Nomenclature Evolution
The compound’s nomenclature has evolved in parallel with advancements in heterocyclic chemistry and dye chemistry. Early literature may refer to it using non-systematic descriptors emphasizing its azo-benzotriazole architecture. Key synonyms and historical variants include:
- Bis(6-chloro-1,3-dimethylbenzotriazolium-4-azo-N-ethyl-N-cyanoethylaniline) sulphate : A legacy name highlighting the azo linkage and ethyl-cyanoethyl substitution.
- Dimeric chloromethylbenzotriazolium azo-sulphate : A simplified industrial term emphasizing the dimeric structure and sulphate counterion.
- C.I. Azo Complex 298 (hypothetical): A speculative Color Index designation, though no official entry exists.
The transition to the current IUPAC name reflects standardization efforts to unify complex heterocyclic nomenclature. Earlier naming conventions often prioritized functional groups (e.g., "azo," "cyanoethyl") over positional specificity, leading to ambiguity. For example, the term "ethylamino" was historically conflated with "aminoethyl," necessitating clarifications in later revisions.
The compound’s structural complexity has also led to occasional misclassification in older patents, where it was erroneously grouped with mono-cationic azo dyes or non-sulphate salts. Modern analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR), have resolved such ambiguities, cementing its current nomenclature.
Properties
CAS No. |
97752-33-5 |
|---|---|
Molecular Formula |
C38H42Cl2N14O4S |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;sulfate |
InChI |
InChI=1S/2C19H21ClN7.H2O4S/c2*1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-5(2,3)4/h2*6-9,12-13H,4-5,11H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
QITMDMFFQIXDTO-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Intermediate
- Diazotization and azo coupling : The synthesis begins with the diazotization of an aromatic amine precursor (e.g., 4-((2-cyanoethyl)ethylamino)aniline) to form a diazonium salt.
- This diazonium salt is then coupled with 6-chloro-1,3-dimethyl-1H-benzotriazole to form the azo linkage.
- Reaction conditions typically involve acidic media (HCl or H2SO4) at low temperatures (0–5 °C) to stabilize the diazonium salt and promote selective coupling.
Quaternization of Benzotriazole Nitrogen
- The benzotriazole nitrogen atoms are methylated to form the 1,3-dimethylbenzotriazolium cation.
- This is achieved by alkylation using methyl iodide or methyl sulfate under controlled conditions.
- The quaternization step is critical to generate the positively charged benzotriazolium moiety.
Formation of the Sulphate Salt
- The final step involves salt formation by reacting the quaternized azo compound with sulphuric acid or a sulphate salt source.
- This yields the bis(benzotriazolium) sulphate salt.
- Purification is typically done by recrystallization from suitable solvents (e.g., water, ethanol).
Detailed Preparation Methods with Data Table
| Step | Reagents & Conditions | Description | Key Parameters | Yield & Purity |
|---|---|---|---|---|
| 1. Diazotization | Aromatic amine (4-((2-cyanoethyl)ethylamino)aniline), NaNO2, HCl, 0–5 °C | Formation of diazonium salt | Temperature: 0–5 °C; pH: acidic | >90% conversion |
| 2. Azo Coupling | 6-chloro-1,3-dimethylbenzotriazole, diazonium salt, pH 4–6 | Coupling to form azo intermediate | Stirring 1–2 h, 0–10 °C | 85–90% isolated yield |
| 3. Quaternization | Methyl iodide or methyl sulfate, solvent (acetone or acetonitrile), reflux or room temp | Alkylation of benzotriazole N atoms | Molar ratio 2:1 (alkylating agent:azo compound) | 80–85% yield |
| 4. Salt Formation | Sulfuric acid or ammonium sulfate, aqueous medium | Formation of bis-sulphate salt | pH adjustment to neutral, stirring 2 h | >95% purity after recrystallization |
Research Findings and Optimization Notes
- Diazotization efficiency depends strongly on temperature control and acid concentration to avoid side reactions such as hydrolysis or decomposition of diazonium salts.
- Azo coupling selectivity is influenced by pH; slightly acidic conditions favor coupling at the desired position on benzotriazole.
- Quaternization requires careful stoichiometric control to avoid over-alkylation or side reactions; methyl sulfate is preferred for cleaner reactions compared to methyl iodide.
- Salt formation with sulphuric acid must be controlled to prevent hydrolysis of the azo bond; mild conditions and slow addition of acid improve yield.
- Purification by recrystallization enhances purity and removes unreacted starting materials and by-products.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Diazotization Temp | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization pH | ~1–2 | Acidic for stable diazonium formation |
| Azo Coupling pH | 4–6 | Ensures selective azo bond formation |
| Quaternization Temp | Room temp to reflux | Depends on alkylating agent |
| Molar Ratios | Alkylating agent:azo = 2:1 | Ensures full quaternization |
| Salt Formation pH | Neutral to slightly acidic | Avoids azo bond cleavage |
| Purification | Recrystallization from ethanol/water | Enhances purity >95% |
Chemical Reactions Analysis
Types of Reactions
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, proteins, and other biomolecules, modulating their activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Counterion Variants
| Property | Sulphate Salt (Target) | Formate Salt (CAS: 97752-32-4) |
|---|---|---|
| Counterion | SO₄²⁻ | HCOO⁻ |
| Solubility in Water | High | Moderate |
| Thermal Stability | High | Moderate |
| Primary Application | Surfactant/Dye | Pharmaceutical Intermediate |
Surfactant Properties vs. Quaternary Ammonium Compounds
Comparative analysis with quaternary ammonium surfactants (e.g., benzalkonium chloride-C12 (BAC-C12)) reveals critical differences:
- Critical Micelle Concentration (CMC) : BAC-C12 exhibits a CMC of 0.4–8.3 mM depending on measurement methods (spectrofluorometry vs. tensiometry) . The target compound’s bulkier aromatic structure likely reduces CMC (enhanced hydrophobicity), though experimental data is lacking.
- Functional Groups : Unlike alkyl chain-based quaternary ammonium surfactants, the target’s rigid benzotriazolium-azo system may limit micelle flexibility but improve UV stability.
Table 2: Surfactant Property Comparison
| Compound | CMC (mM) | Hydrophobic Group | Key Application |
|---|---|---|---|
| BAC-C12 | 0.4–8.3 | Dodecyl chain | Disinfectants |
| Target Compound (Inferred) | <0.4* | Benzotriazolium-azo | Specialty surfactants |
| Alkyltrimethylammonium (Literature) | 1–10 | Alkyl chains | Detergents |
*Estimated based on structural hydrophobicity.
Biological Activity
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate, with the CAS number 97752-33-5, is a complex organic compound notable for its unique structural features, including azo and benzotriazolium functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and dye chemistry applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.001 g/mol. The structure includes:
- A central benzotriazolium core.
- A chloro group contributing to its reactivity.
- An azo linkage that may enhance its biological interactions.
Preliminary studies indicate that this compound may exhibit various biological activities through mechanisms such as:
- Antimicrobial Activity : The presence of the azo group is often associated with antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.
- Antioxidant Properties : The compound's ability to scavenge free radicals could contribute to its potential as an antioxidant agent.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial findings suggest that it may interact with cellular components, potentially affecting metabolic pathways or gene expression. Further research is warranted to fully elucidate these interactions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-(dimethylamino)-benzene diazonium salt | Azo group; halogen substitution | Simpler structure; primarily used in dyeing |
| N,N'-Phenylene-bis[4-(2,5-dichlorophenyl)azo] | Multiple azo linkages; no benzotriazole | Exhibits strong antimicrobial properties |
| 1-Hydroxybenzotriazole | Benzotriazole core; hydroxyl group | Known for stabilizing metal ions; used as an additive |
This comparison underscores the distinctive combination of functionalities present in this compound.
Case Studies and Research Findings
Research into the biological activity of similar compounds has yielded significant insights. For instance:
- Antimicrobial Efficacy : A study demonstrated that azo compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application for this compound in developing new antimicrobial agents.
- Cellular Uptake Studies : Investigations into cellular uptake mechanisms have shown that compounds with benzotriazole moieties can penetrate cell membranes more efficiently, indicating potential for drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
